molecular formula C13H19N B8616609 1-Phenylazocane CAS No. 131998-76-0

1-Phenylazocane

Cat. No.: B8616609
CAS No.: 131998-76-0
M. Wt: 189.30 g/mol
InChI Key: GKCPYHQXCYWJBJ-UHFFFAOYSA-N
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Description

1-Phenylazocane (C₁₄H₂₁N) is a nitrogen-containing heterocyclic compound characterized by an eight-membered azocane ring substituted with a phenyl group. It is structurally analogous to azocane derivatives but distinguished by its aromatic substitution, which influences its physicochemical properties and reactivity.

Properties

CAS No.

131998-76-0

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-phenylazocane

InChI

InChI=1S/C13H19N/c1-2-7-11-14(12-8-3-1)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2

InChI Key

GKCPYHQXCYWJBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on phenyl-substituted alkanes (e.g., 1-phenylpentadecane and 1-phenylnonadecane) and unrelated cyclohexane derivatives.

Table 1: Key Properties of 1-Phenylazocane vs. Related Compounds

Property This compound (C₁₄H₂₁N) 1-Phenylpentadecane (C₂₁H₃₆) 1-Phenylnonadecane (C₂₅H₄₄)
Molecular Weight 203.33 g/mol 288.51 g/mol ~352.6 g/mol (estimated)
Structure 8-membered azacyclic ring Linear alkane with phenyl group Longer-chain phenyl-substituted alkane
Reactivity Basic (due to amine group) Non-reactive (saturated hydrocarbon) Similar inertness
Hazards Potential amine toxicity Low acute toxicity Limited hazard data
Applications Pharmaceutical intermediates Lubricants, solvents Industrial surfactants

Key Differences

Functional Groups :

  • This compound contains a reactive amine group in its azocane ring, enabling participation in acid-base reactions and hydrogen bonding. In contrast, phenyl-substituted alkanes (e.g., 1-phenylpentadecane) lack polar functional groups, rendering them chemically inert .

Physical Properties: The azocane ring introduces strain and polarity, likely reducing boiling points compared to longer-chain alkanes like 1-phenylnonadecane, which exhibit higher molecular weights and stronger van der Waals interactions.

Toxicity Profile :

  • Amines like this compound may pose respiratory or dermal irritation risks, whereas phenyl alkanes are generally low-risk unless combusted or aerosolized .

Limitations of Current Evidence

The provided evidence lacks direct data on this compound, limiting the depth of comparison. For example:

  • No CAS number, synthesis routes, or spectroscopic data for this compound are included.

Recommendations for Further Research

Investigate this compound’s synthesis and stability under varying pH conditions.

Conduct toxicity studies to assess amine-specific hazards (e.g., mutagenicity).

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